The synthesis of JMV 390-1 involves several key steps that utilize standard organic chemistry techniques. The methods typically include:
These methods highlight the importance of precision in organic synthesis to achieve the desired pharmacological properties of the compound.
JMV 390-1 has a complex molecular structure that can be described in terms of its constituent elements and spatial arrangement. The chemical formula for JMV 390-1 is C₁₉H₂₃ClN₄O₄P, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and phosphorus atoms.
The stereochemistry of JMV 390-1 is significant as it influences the binding affinity to target enzymes. Its three-dimensional conformation can be analyzed using computational modeling techniques to predict interactions with biological targets.
JMV 390-1 participates in several chemical reactions primarily associated with enzyme inhibition. Notably:
The technical details surrounding these reactions emphasize the compound's role in biochemical pathways related to pain modulation and neuroprotection.
The mechanism of action for JMV 390-1 revolves around its ability to inhibit specific peptidases involved in neuropeptide metabolism:
This mechanism underscores its therapeutic potential in treating conditions related to pain and neurodegeneration.
Relevant data from stability studies indicate that JMV 390-1 maintains its integrity over extended periods when stored correctly.
JMV 390-1 has several promising applications within scientific research and potential therapeutic contexts:
[1] [10]The atomic-resolution structure of JMV 390-1 (chemical name: N-[(2R)-4-(hydroxyamino)-1,4-dioxo-2-(phenylmethyl)butyl]-L-isoleucyl-L-leucine) bound to Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) was determined via X-ray diffraction at 2.02 Å resolution (PDB ID: 2FV9). This complex reveals:
Table 1: Crystallographic Parameters of TACE–JMV 390-1 Complex (2FV9)
Parameter | Value |
---|---|
Resolution | 2.02 Å |
Space Group | P 21 21 21 |
Unit Cell Dimensions | a=73.8 Å, b=76.2 Å, c=102.1 Å |
R-Value Free | 0.264 |
Ligand Binding Site | Zn²⁺ catalytic domain |
PDB Deposition Date | 2006-03-14 |
[1] [10]TACE undergoes autoproteolysis at the Y352↓V353 site in its flexible loop, hindering structural studies. JMV 390-1 enables crystallization by:
Kinetic analyses confirm the V353G mutant maintains near-identical IC₅₀ values for JMV 390-1 (ΔIC₅₀ < 5%), validating this complex as a wild-type surrogate.
[3] [4] [5]JMV 390-1 acts as a broad-spectrum peptidase inhibitor due to its adaptable interactions with diverse metalloenzyme active sites:
Table 2: Inhibition Spectrum of JMV 390-1
Target Enzyme | IC₅₀ (nM) | Key Interaction Determinants |
---|---|---|
Endopeptidase 24.15 | 31 | S₁′ hydrophobicity; Zn²⁺ coordination |
Endopeptidase 24.11 (NEP) | 40 | Extended S₁′ subsite occupancy |
Endopeptidase 24.16 | 58 | Polar residue at S₂′ subsite |
Angiotensin-(1-7) Neuropeptidase | 0.8* | Kᵢ value; enhanced hydroxamate affinity |
Leucine Aminopeptidase | 52 | N-terminal amine recognition |
*Ki value [5]*
This "molecular chameleon" behavior enables JMV 390-1 to inhibit metallopeptidases with varying S₁′ pocket depths (4–12 Å) while maintaining low-nanomolar affinity.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0